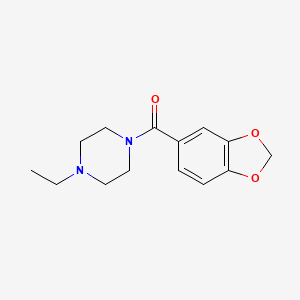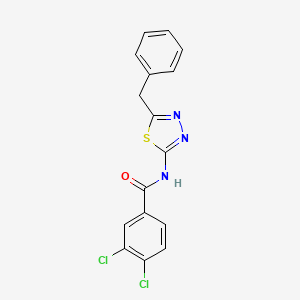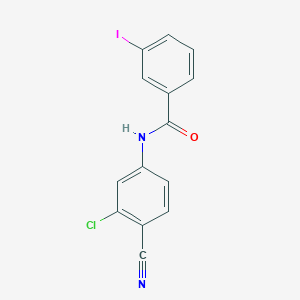![molecular formula C15H19N3O2S B11171890 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B11171890.png)
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide typically involves the reaction of 2-(4-methylphenyl)acetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(2-ethoxyethyl)-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Nitro, bromo, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiadiazole-based compounds with potential biological activities.
Biology: In biological research, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable compound for drug discovery and development.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for further drug development.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile compound for material science applications.
Mecanismo De Acción
The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring is known to interact with metal ions and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects. The compound may also modulate signaling pathways involved in cell growth and apoptosis, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
- N-[5-(2-hydroxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide
- N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide
- N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide
Comparison: Compared to its analogs, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide exhibits unique properties due to the presence of the ethoxyethyl group. This group can influence the compound’s solubility, reactivity, and biological activity. For example, the ethoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy as a therapeutic agent. Additionally, the presence of the 4-methylphenyl group can affect the compound’s interaction with specific molecular targets, contributing to its unique biological activities.
Propiedades
Fórmula molecular |
C15H19N3O2S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H19N3O2S/c1-3-20-9-8-14-17-18-15(21-14)16-13(19)10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,16,18,19) |
Clave InChI |
VUFFNJGYKGVNBO-UHFFFAOYSA-N |
SMILES canónico |
CCOCCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-4-methoxy-3-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B11171815.png)
![4-[(2-ethylbutanoyl)amino]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171832.png)
![3,4-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171839.png)

![2-methoxy-4-(methylsulfanyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171848.png)
![2,4,6-trimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B11171856.png)

![4-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B11171862.png)


![5-methyl-3-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B11171886.png)
![2-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B11171897.png)
![2-methoxy-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11171909.png)
